4-(Pentyloxy)-4'-biphenylcarboxylic acid

Vue d'ensemble

Description

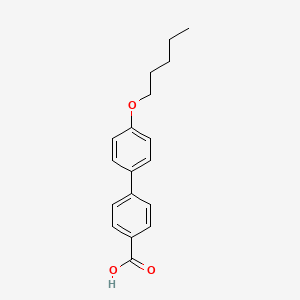

4-(Pentyloxy)-4'-biphenylcarboxylic acid is a useful research compound. Its molecular formula is C18H20O3 and its molecular weight is 284.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It’s known that this compound is often used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of SM cross-coupling reactions, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 4-(Pentyloxy)-4’-biphenylcarboxylic acid are primarily related to carbon–carbon bond formation via SM cross-coupling reactions . These reactions are crucial for the synthesis of complex organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

It’s worth noting that the compound’s stability and reactivity can be influenced by various factors, including the presence of transition metals like palladium .

Result of Action

The result of the action of 4-(Pentyloxy)-4’-biphenylcarboxylic acid is the formation of new carbon–carbon bonds via SM cross-coupling reactions . This enables the synthesis of complex organic compounds, contributing to various fields such as pharmaceuticals, materials science, and organic chemistry .

Activité Biologique

4-(Pentyloxy)-4'-biphenylcarboxylic acid (CAS No. 59748-15-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₂₀O₃, featuring a biphenyl core substituted with a pentyloxy group and a carboxylic acid functional group. This unique structure is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Microtubule Affinity Regulating Kinase 4 (MARK4) : The compound exhibits a binding affinity for MARK4, which plays a crucial role in cellular signaling pathways related to differentiation, growth, and apoptosis. Inhibition of MARK4 leads to decreased cell division and proliferation.

- Fibrinolytic System : It has been noted for its potential as a plasminogen activator inhibitor-1 (PAI-1) antagonist, which could be beneficial in treating conditions associated with tissue fibrosis and ischemic heart diseases .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that the compound may induce apoptosis in cancer cells and inhibit tumor growth. For instance, it has shown significant inhibitory effects on various cancer cell lines, with IC₅₀ values indicating effective concentrations .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been explored, suggesting potential applications in treating inflammatory diseases .

Data Table: Biological Activity Summary

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

- Anticancer Research : A study demonstrated that similar biphenyl derivatives inhibited the growth of drug-resistant cancer cells, suggesting that modifications in the biphenyl structure can enhance anticancer efficacy .

- Inflammation Models : In animal models of inflammation, compounds with similar structures were shown to reduce markers of inflammation significantly, indicating a potential therapeutic role for this compound in chronic inflammatory conditions .

- Fibrinolytic Activity : Research on PAI-1 inhibitors highlighted the importance of compounds like this compound in promoting fibrinolysis and potentially alleviating conditions such as diabetic nephropathy and chronic kidney diseases .

Applications De Recherche Scientifique

Synthesis and Properties

The synthesis of 4-(Pentyloxy)-4'-biphenylcarboxylic acid typically involves the reaction of 1-bromopentane with 4'-hydroxy-4-biphenylcarboxylic acid in the presence of potassium hydroxide. The reaction is carried out in ethanol under reflux conditions, yielding a product with a molecular formula of C18H20O3 and a molecular weight of 284.35 g/mol .

Pharmaceutical Applications

Organic Electronics

This compound is also explored for its applications in organic electronics . Its structural properties allow it to function as an organic semiconductor, which can be utilized in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ability to modify its chemical structure enhances its electronic properties, making it suitable for various electronic applications .

Material Science

In material science, this compound serves as a building block for the synthesis of liquid crystal materials. These materials are essential for the development of advanced display technologies and other optical applications due to their unique alignment properties under electric fields .

Case Study 1: PAI-1 Inhibition in Kidney Diseases

Case Study 2: Organic Photovoltaics

Research into organic photovoltaic cells has demonstrated that incorporating derivatives of this compound can enhance the efficiency of energy conversion processes. The compound's ability to facilitate charge transport while maintaining stability under operational conditions has been pivotal in developing next-generation solar cells .

Propriétés

IUPAC Name |

4-(4-pentoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O3/c1-2-3-4-13-21-17-11-9-15(10-12-17)14-5-7-16(8-6-14)18(19)20/h5-12H,2-4,13H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJMVQVMVYPYED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60551422 | |

| Record name | 4'-(Pentyloxy)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60551422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59748-15-1 | |

| Record name | 4'-(Pentyloxy)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60551422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.